molecular formula C11H7BrN2 B578152 4-Bromo-8-methylquinoline-3-carbonitrile CAS No. 1242260-28-1

4-Bromo-8-methylquinoline-3-carbonitrile

Cat. No. B578152
M. Wt: 247.095
InChI Key: XKKKDMAIMDKQCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline derivatives are synthesized using various methods, including classical methods and efficient methods that reduce reaction time and increase yield . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .


Molecular Structure Analysis

The molecular structure of “4-Bromo-8-methylquinoline-3-carbonitrile” consists of a quinoline core, which is a nitrogen-containing heterocyclic compound. The molecular weight of this compound is 247.095.


Chemical Reactions Analysis

Quinoline derivatives, including “4-Bromo-8-methylquinoline-3-carbonitrile”, are known to undergo various chemical reactions. These reactions are often influenced by the substitution on the heterocyclic pyridine ring .

Scientific Research Applications

Optoelectronic Properties and Charge Transport

A study by Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including compounds structurally similar to 4-Bromo-8-methylquinoline-3-carbonitrile. Their research highlighted the compounds' efficient multifunctional material potential due to their favorable absorption wavelengths and hole transport tendencies, suggesting applications in electronic and photonic devices Irfan et al., 2020.

Inhibition of Tumor Progression and Inflammation

Another study focused on the inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor-alpha (TNF-alpha) production. The research identified novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles, highlighting their selectivity and in vivo anti-inflammatory activity, indicating their therapeutic potential in diseases like rheumatoid arthritis Green et al., 2007.

Synthesis of Novel Derivatives

El-Agrody and Al-Ghamdi (2011) reported on the synthesis of novel 4H-pyrano[3,2-h]quinoline derivatives from reactions involving 8-hydroxyquinoline and 8-hydroxy-2-methylquinoline with α-cyano-pchloro/bromocinnamonitriles. Their work contributes to the development of new chemical entities with potential applications in medicinal chemistry and materials science El-Agrody & Al-Ghamdi, 2011.

Antitumor Activities

Research by El-Agrody et al. (2012) synthesized and evaluated the antitumor activities of certain novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives. This study revealed compounds that inhibited the growth of cancer cells, showing the promise of quinoline derivatives in oncology El-Agrody et al., 2012.

properties

IUPAC Name

4-bromo-8-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c1-7-3-2-4-9-10(12)8(5-13)6-14-11(7)9/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKKDMAIMDKQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C=N2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677850
Record name 4-Bromo-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-methylquinoline-3-carbonitrile

CAS RN

1242260-28-1
Record name 4-Bromo-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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